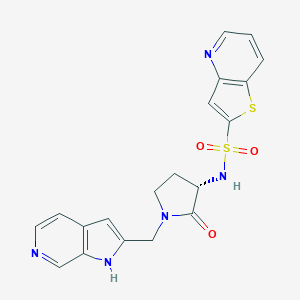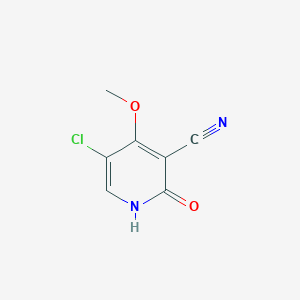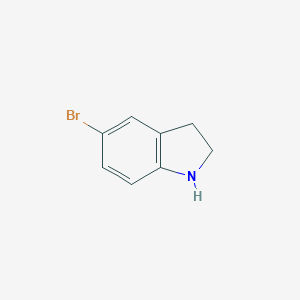
5-溴吲哚啉
概述
描述
5-Bromoindoline, also known as 5-Bromoindoline, is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromoindoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoindoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 新型对称环状吲哚四聚体的合成
5-溴吲哚啉已被用于合成新型对称环状吲哚四聚体。这是通过使 5-溴吲哚啉-2-酮与磷酰氯反应,产生一种新型的对称异构体来实现的。然后在铃木-宫浦偶联反应中使用该异构体,以生成环状吲哚四聚体的四芳基化衍生物 (Hiyoshi、Sonoda 和 Mataka,2006 年)。
2. 热化学研究
5-溴吲哚啉一直是实验热化学研究的主题。5-溴吲哚啉的标准质量燃烧能和标准摩尔生成焓已使用旋转弹筒量热法和 Calvet 微量热法测定 (Silva 和 Cabral,2009 年)。
3. 附着在聚环氧乙烯上的吲哚衍生物的开发
N-苄基 5-、6- 和 7-溴吲哚啉已转化为有机钠衍生物,并用作环氧乙烯阴离子聚合的引发剂。此过程导致形成了附着在聚环氧乙烯上的吲哚衍生物,这些衍生物后来被脱氢为吲哚衍生物 (Weiner 和 Zilkha,1977 年)。
4. 晶体结构和 DFT 研究
5-溴吲哚啉已被研究其晶体结构,分析包括 Hirshfeld 表面分析和密度泛函理论 (DFT) 研究。结构分析集中在分子单元之间的分子间氢键和 π-π 接触 (Abdellaoui 等人,2019 年)。
5. 组织化学酯酶活性证明
5-溴吲哚啉,特别是 5-溴吲哚酚乙酸酯,已被用作组织化学证明酯酶的底物,提供了对各种组织中酶活性的见解 (Pearson 和 Defendi,1957 年)。
安全和危害
作用机制
Target of Action
This compound is a derivative of indole phytoalexins, which are known to have a broad spectrum of biological activities
Mode of Action
As a derivative of indole phytoalexins, it may share similar mechanisms of action, which include interactions with various cellular components and processes . .
Biochemical Pathways
Indole phytoalexins, from which 5-Bromoindoline is derived, are known to affect a wide range of biochemical pathways, particularly those involved in cellular stress responses
Result of Action
It has been suggested that 5-bromoindoline and its derivatives may have antiproliferative and cytotoxic activity against human cancer cell lines
Action Environment
The action, efficacy, and stability of 5-Bromoindoline can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions Additionally, the compound’s action and efficacy may be influenced by the biological environment in which it is administered, including the presence of other molecules and the pH of the environment
生化分析
Cellular Effects
Some indoline derivatives have been shown to exhibit antiproliferative and cytotoxic activity against human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of 5-Bromoindoline is not well-established. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDCHCLHHGGYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392231 | |
| Record name | 5-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22190-33-6 | |
| Record name | 5-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Bromoindoline?
A1: While a comprehensive spectroscopic analysis of 5-Bromoindoline itself isn't available in the provided research, we can deduce some information. Its molecular formula is C8H8BrN. Many of the papers focus on derivatives, like 5-bromoindoline-2,3-dione (C8H6BrNO2), which is often studied for its crystal structure and interactions. [, , ] For specific spectroscopic data on derivatives like 5-bromoindole and 5-bromoindoline, refer to specialized publications. []
Q2: What are the applications of 5-Bromoindoline in organic synthesis?
A3: 5-Bromoindoline serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of bromoindole alkaloids, like those found in the marine algae Laurencia brongniartii. [] The bromine atom at the 5-position allows for further functionalization through various coupling reactions, making it a valuable intermediate for creating complex molecules.
Q3: Is there information on the environmental impact of 5-Bromoindoline?
A3: The provided research primarily focuses on the chemical synthesis and structural properties of 5-Bromoindoline and its derivatives. Consequently, there's limited information regarding its environmental impact, degradation pathways, or ecotoxicological effects. Further studies are required to evaluate its potential environmental risks and develop appropriate waste management strategies.
Q4: What analytical techniques are used to characterize 5-Bromoindoline and its derivatives?
A6: Researchers employ various analytical methods to characterize 5-Bromoindoline and its derivatives. X-ray crystallography is commonly used to determine crystal structures and understand intermolecular interactions. [, , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are likely employed for structural elucidation and purity assessment, although specific data from these techniques wasn't presented in the provided research abstracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

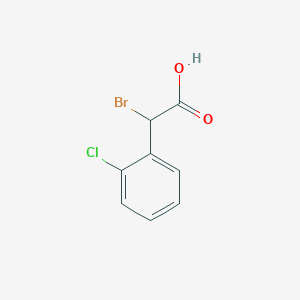
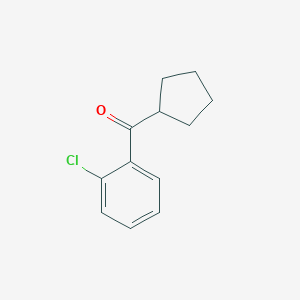
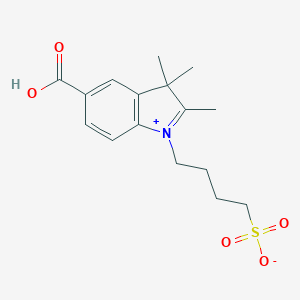
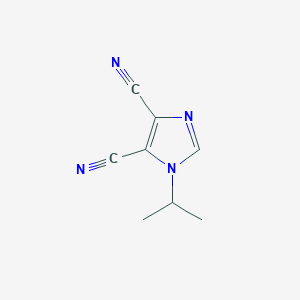

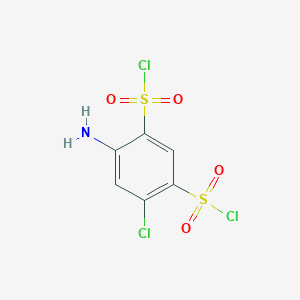
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
